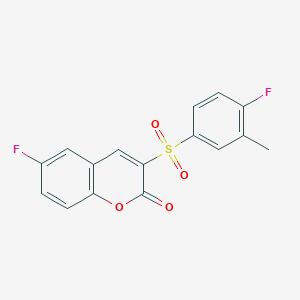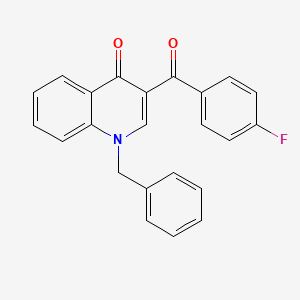
6-fluoro-3-(4-fluoro-3-methylbenzenesulfonyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-fluoro-3-(4-fluoro-3-methylbenzenesulfonyl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-ones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-3-(4-fluoro-3-methylbenzenesulfonyl)-2H-chromen-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the chromen-2-one core: This step involves the cyclization of a suitable precursor, such as a 2-hydroxyacetophenone derivative, under acidic or basic conditions to form the chromen-2-one core.
Introduction of the fluorine atoms: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atoms at the desired positions.
Attachment of the benzenesulfonyl group: The benzenesulfonyl group can be introduced through a sulfonylation reaction using reagents like benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production while maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-3-(4-fluoro-3-methylbenzenesulfonyl)-2H-chromen-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms and the benzenesulfonyl group can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different oxidation states or reduced forms.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Fluorination: Selectfluor, N-fluorobenzenesulfonimide (NFSI)
Sulfonylation: Benzenesulfonyl chloride, pyridine, triethylamine
Coupling: Palladium catalysts, boronic acids, bases like potassium carbonate
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated or sulfonylated derivatives, while coupling reactions can produce complex organic molecules with extended carbon frameworks.
Scientific Research Applications
6-fluoro-3-(4-fluoro-3-methylbenzenesulfonyl)-2H-chromen-2-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-fluoro-3-(4-fluoro-3-methylbenzenesulfonyl)-2H-chromen-2-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 6-fluoro-3-(4-fluorophenyl)-2H-chromen-2-one
- 3-(4-fluoro-3-methylbenzenesulfonyl)-2H-chromen-2-one
- 6-fluoro-3-(4-methylbenzenesulfonyl)-2H-chromen-2-one
Uniqueness
6-fluoro-3-(4-fluoro-3-methylbenzenesulfonyl)-2H-chromen-2-one is unique due to the specific combination of fluorine atoms and the benzenesulfonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
6-fluoro-3-(4-fluoro-3-methylphenyl)sulfonylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F2O4S/c1-9-6-12(3-4-13(9)18)23(20,21)15-8-10-7-11(17)2-5-14(10)22-16(15)19/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCBKOPLBZJHOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)F)OC2=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-({8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B6509489.png)
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B6509495.png)
![ethyl 2-{2-[(4-fluorophenyl)sulfanyl]acetamido}thiophene-3-carboxylate](/img/structure/B6509509.png)
![N-[(furan-2-yl)methyl]-1-{[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6509516.png)
![N-(3,5-dimethylphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B6509524.png)
![2-{3-[(4-fluorophenyl)sulfanyl]propanamido}-N-methylthiophene-3-carboxamide](/img/structure/B6509539.png)
![6-(4-fluorophenyl)-N-(2-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B6509544.png)
![N-cyclohexyl-6-(4-methoxyphenyl)-N,3-dimethylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B6509549.png)
![1-(3-chlorophenyl)-4-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperazine](/img/structure/B6509554.png)

![2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide](/img/structure/B6509571.png)
![4-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzamide](/img/structure/B6509579.png)

![5-[(4-chlorophenyl)methyl]-7-(4-ethoxybenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B6509598.png)
